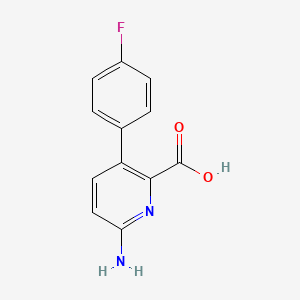

6-Amino-3-(4-fluorophenyl)picolinic acid

描述

6-Amino-3-(4-fluorophenyl)picolinic acid is a chemical compound with the molecular formula C12H9FN2O2. It is a derivative of picolinic acid, characterized by the presence of an amino group at the 6th position and a fluorophenyl group at the 3rd position on the pyridine ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(4-fluorophenyl)picolinic acid typically involves multi-step organic reactions. One common method starts with the preparation of 3-(4-fluorophenyl)picolinic acid, followed by the introduction of the amino group at the 6th position. This can be achieved through nitration, reduction, and subsequent amination reactions. The reaction conditions often involve the use of strong acids, reducing agents like hydrogen gas or metal hydrides, and amination reagents such as ammonia or amines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact .

化学反应分析

Types of Reactions

6-Amino-3-(4-fluorophenyl)picolinic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or metal hydrides like sodium borohydride.

Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted aromatic compounds, depending on the specific reagents and conditions used .

科学研究应用

6-Amino-3-(4-fluorophenyl)picolinic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

作用机制

The mechanism of action of 6-Amino-3-(4-fluorophenyl)picolinic acid involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways or cancer cell proliferation. In herbicidal applications, it may disrupt plant growth by interfering with auxin signaling pathways .

相似化合物的比较

Similar Compounds

Picolinic acid: The parent compound, lacking the amino and fluorophenyl groups.

Aminopyralid: A similar herbicide with a different substitution pattern on the pyridine ring.

Picloram: Another herbicide with structural similarities but different functional groups.

Uniqueness

6-Amino-3-(4-fluorophenyl)picolinic acid is unique due to the specific combination of the amino group and fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and herbicide development .

生物活性

6-Amino-3-(4-fluorophenyl)picolinic acid (CAS No. 1214379-52-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications in various fields, particularly in herbicide development and cancer therapy.

Chemical Structure and Properties

This compound features a picolinic acid backbone with an amino group and a para-fluorophenyl substituent. The presence of the fluorine atom enhances its lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H10FN3O2 |

| Molecular Weight | 233.21 g/mol |

| IUPAC Name | 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylic acid |

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and the inhibition of cell cycle progression.

Case Study:

In vitro assays showed that treatment with this compound resulted in a significant decrease in cell viability (IC50 values ranging from 10 to 30 µM) across different cancer lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Herbicidal Activity

The compound has also been evaluated for its herbicidal properties. In greenhouse studies, it demonstrated effective post-emergence activity against several weed species. The mechanism of action is believed to involve disruption of auxin transport pathways, similar to other known herbicides such as picloram.

Table: Herbicidal Efficacy Comparison

| Compound | Dosage (gha^-1) | Post-Emergence Injury (%) |

|---|---|---|

| This compound | 300 | 95 |

| Picloram | 300 | 80 |

| Halauxifen-methyl | 300 | 70 |

This table illustrates that the new compound outperformed traditional herbicides, indicating its potential utility in agricultural applications .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Inhibition of Cell Cycle : It disrupts the normal cell cycle progression, particularly at the G1/S checkpoint.

- Auxin Transport Disruption : In plants, it mimics natural auxins, leading to abnormal growth patterns in target weeds.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-amino-3-(4-fluorophenyl)picolinic acid, and how do reaction conditions influence yield?

- Methodological Answer : A multi-step synthesis approach is typical for fluorinated picolinic acids. For example, analogous compounds (e.g., 4-amino-3-chloro-6-(4-chlorophenyl)-5-fluoropicolinic acid) are synthesized via sequential reactions involving trifluoroacetic acid, substituted anilines, and halogenation agents, followed by coupling with aromatic intermediates. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency .

- Catalysts : Trialkylamine bases and triarylphosphines are often used to stabilize intermediates .

- Stoichiometry : Excess reagents (e.g., 10–20% excess of aniline) improve conversion rates .

Table 1 : Example Reaction Conditions for Analogous Picolinates

| Step | Reagents | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Imidoyl chloride formation | TFA, p-methoxyaniline, CCl₄ | DCM | 0–5°C | 70–85% |

| Cyclization | 3,3-dialkoxyprop-1-yne | DMF | 80°C | 60–75% |

| Functionalization | Benzyl bromide, K₂CO₃ | DMSO | RT | 85–90% |

Q. How can researchers confirm the identity and purity of this compound during synthesis?

- Methodological Answer : Analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify substituent positions and aromatic proton environments. For fluorinated analogs, ¹⁹F NMR is critical .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- Chromatography : HPLC with UV detection assesses purity (>98% typical for intermediates) .

Q. What biological activities are associated with fluorinated picolinic acid derivatives?

- Methodological Answer : Fluorinated picolinic acids often exhibit enhanced bioactivity due to fluorine’s electronegativity and lipophilicity. For example:

- Enzyme inhibition : Fluorine substituents improve binding to metalloenzymes (e.g., kinases, hydrolases) via halogen bonding .

- Antimicrobial activity : Analogous compounds show efficacy against Gram-negative bacteria, linked to membrane permeability modulation .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for target interactions?

- Methodological Answer : Density Functional Theory (DFT) and molecular docking are used to:

- Predict electronic properties (e.g., HOMO-LUMO gaps) influenced by fluorine substitution .

- Simulate ligand-receptor binding (e.g., with kinase domains) using software like AutoDock Vina .

Example : Fluorine’s electron-withdrawing effect stabilizes charge-transfer interactions in enzyme active sites .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for fluorinated picolinic acids?

- Methodological Answer : Common discrepancies arise from pharmacokinetic factors. Solutions include:

- Metabolic stability assays : LC-MS/MS quantifies compound degradation in liver microsomes .

- Solubility optimization : Co-solvents (e.g., PEG 400) or prodrug formulations improve bioavailability .

Case Study : A fluorinated analog showed poor in vivo efficacy due to rapid renal clearance; structural modification (e.g., methyl ester prodrug) enhanced plasma half-life .

Q. How do surface interactions impact the environmental persistence of fluorinated picolinic acids?

- Methodological Answer : Indoor/outdoor surface adsorption studies using microspectroscopic techniques (e.g., ToF-SIMS) reveal:

- Hydrophobic surfaces : Enhance adsorption of fluorinated compounds via van der Waals interactions .

- Oxidative degradation : Surface-bound hydroxyl radicals accelerate breakdown under UV light .

Table 2 : Key Parameters for Surface Reactivity Studies

| Technique | Application | Detection Limit |

|---|---|---|

| ToF-SIMS | Molecular imaging of adsorbed species | 10⁻¹² g/cm² |

| XPS | Elemental composition analysis | 0.1 at% |

Q. What mechanistic insights explain the regioselectivity of fluorination in picolinic acid derivatives?

- Methodological Answer : Regioselectivity is governed by:

- Electronic effects : Fluorine prefers electron-deficient aromatic positions (e.g., para to electron-withdrawing groups) .

- Steric hindrance : Bulky substituents direct fluorination to less hindered sites .

Experimental validation : Competitive fluorination of 3- and 4-substituted pyridines shows >90% selectivity for the 4-position in the presence of directing groups .

属性

IUPAC Name |

6-amino-3-(4-fluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c13-8-3-1-7(2-4-8)9-5-6-10(14)15-11(9)12(16)17/h1-6H,(H2,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVPMQIIZIZSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=C(C=C2)N)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801218428 | |

| Record name | 6-Amino-3-(4-fluorophenyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801218428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214379-52-8 | |

| Record name | 6-Amino-3-(4-fluorophenyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214379-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-3-(4-fluorophenyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801218428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。